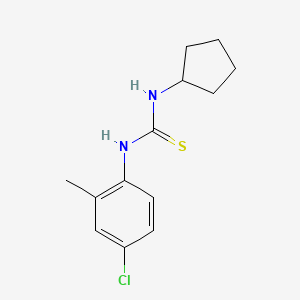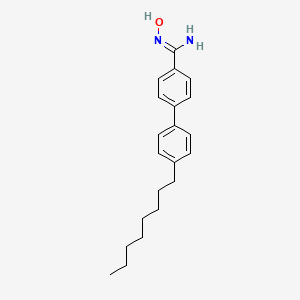
N-4-pyridinyl-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-pyridinyl-3-(2-thienyl)acrylamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the field of scientific research. PTAA is a potent inhibitor of protein-protein interactions, which makes it a valuable tool in the study of various biological processes. In
科学的研究の応用
PTAA has a wide range of scientific research applications, including the study of protein-protein interactions, protein folding, and protein misfolding diseases such as Alzheimer's and Parkinson's disease. PTAA has also been used in the development of new drugs and therapies for various diseases.
作用機序
PTAA works by binding to specific sites on proteins, thereby preventing protein-protein interactions. This inhibition of protein-protein interactions can have a profound effect on biological processes, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
PTAA has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein aggregation, the modulation of protein conformation, and the regulation of protein activity. PTAA has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the major advantages of using PTAA in lab experiments is its ability to selectively target specific proteins and protein-protein interactions, making it a valuable tool for studying complex biological processes. However, PTAA also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure reproducibility.
将来の方向性
There are many potential future directions for research on PTAA, including the development of new PTAA derivatives with improved properties, the identification of new protein targets for PTAA, and the exploration of PTAA's potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the mechanisms underlying PTAA's effects on protein-protein interactions and to optimize its use in lab experiments.
Conclusion:
In conclusion, PTAA is a valuable tool for scientific research, with a wide range of applications and potential future directions. Its ability to selectively target specific proteins and protein-protein interactions makes it a powerful tool for studying complex biological processes, and its potential therapeutic applications make it an exciting area of research for the future.
合成法
PTAA can be synthesized through a multistep process that involves the reaction of pyridine-4-carboxylic acid with 2-thiophenecarboxaldehyde, followed by the addition of acryloyl chloride. The reaction mixture is then heated under reflux conditions to obtain PTAA in high yield and purity.
特性
IUPAC Name |
(E)-N-pyridin-4-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12(4-3-11-2-1-9-16-11)14-10-5-7-13-8-6-10/h1-9H,(H,13,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLQDIRHCFZULW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)

![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)





![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)

![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)